![molecular formula C20H17N3OS B2814488 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2058502-57-9](/img/structure/B2814488.png)
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrimidine moiety and a thiophene moiety. Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing thiophene are known for their applications in pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and chiral centers. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrimidine and thiophene moieties. For example, pyrimidines can undergo reactions like alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用
Kinase Inhibition and Anticancer Activity
The compound’s structure suggests it may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer. Researchers have synthesized halogenated derivatives of this compound, such as 5e, 5h, 5k, and 5l. These derivatives exhibit promising cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, compound 5k stands out as the most potent inhibitor, targeting enzymes like EGFR, Her2, VEGFR2, and CDK2 with IC50 values comparable to the well-known TKI sunitinib (IC50 = 261 nM). Mechanistic studies reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, making it a candidate for further development as a multi-targeted kinase inhibitor .
Apoptosis Induction
Compound 5k’s ability to induce apoptosis is noteworthy. It enhances proapoptotic proteins (such as caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2. This dual action promotes programmed cell death, which is crucial for cancer therapy .
Tyrosine Kinase Inhibition
Given its structural features, the compound likely inhibits tyrosine kinases (TKs). TKIs are essential in cancer treatment, as they specifically target aberrant TK activity. Compound 5k’s potency against EGFR, Her2, and VEGFR2 underscores its potential as a TKI .
Multiple Kinase Inhibition
Multi-targeted kinase inhibitors (MTKIs) are valuable because they simultaneously inhibit multiple kinases involved in cancer progression. Compound 5k’s activity against several enzymes positions it as a promising MTKI candidate .
Anti-Diabetic Potential
While not directly related to cancer, exploring the compound’s effects on diabetes is intriguing. Researchers have designed pyrrolo[2,3-d]pyrimidine hybrids and investigated their in vitro anti-diabetic potential. Molecular docking studies and MD modeling can shed light on their mechanisms of action .
Synthetic Transformations
The compound’s reactivity allows for synthetic transformations. For instance, under specific conditions, it can cyclize to form pyrido[2,3-d]pyrimidin-5-one derivatives. Understanding these transformations aids in designing related compounds for various applications .
作用機序
将来の方向性
特性
IUPAC Name |
(4-thiophen-2-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(14-5-3-13(4-6-14)19-2-1-9-25-19)23-15-7-8-18(23)16-11-21-12-22-17(16)10-15/h1-6,9,11-12,15,18H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCITTOFNNFJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。